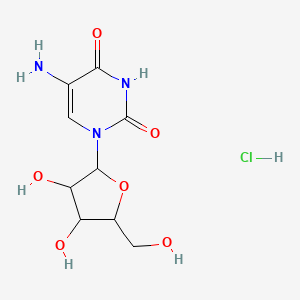

5-Aminouridine hydrochloride

Description

Overview of Nucleoside Analogs in Biochemical Research

Nucleoside analogs are synthetic or naturally occurring compounds that mimic the structure of endogenous nucleosides—adenosine, guanosine, cytidine (B196190), thymidine (B127349), and uridine (B1682114). By virtue of this structural similarity, they can interact with the cellular machinery responsible for nucleic acid synthesis and metabolism. nih.govmdpi.com This interaction can lead to a variety of outcomes, including the inhibition of enzymes involved in DNA or RNA synthesis, incorporation into nascent nucleic acid chains leading to chain termination or altered function, and interference with cellular signaling pathways. mdpi.com

These molecules are pivotal tools in biochemical research, serving as probes to study the mechanisms of DNA replication, transcription, and repair. nih.gov They are also fundamental in the development of antiviral and anticancer drugs. acs.orgresearchgate.net The ability of nucleoside analogs to selectively target rapidly dividing cells, such as cancer cells or virus-infected cells, forms the basis of their therapeutic application. acs.org

Historical Context of 5-Substituted Uridine Derivatives in Molecular Biology

The strategic modification of the uridine molecule, particularly at the 5-position of the uracil (B121893) base, has a rich history in molecular biology and medicinal chemistry. This position is a prime target for chemical alteration because it allows for the introduction of various functional groups without disrupting the essential hydrogen bonding faces of the nucleobase involved in base pairing.

Early research focused on halogenated derivatives, which led to the development of important antiviral and anticancer agents. researchgate.net Over time, the scope of modifications expanded to include a wide array of substituents, such as alkyl, amino, and other functional groups. nih.govresearchgate.net These modifications have been shown to influence the nucleoside's conformation, metabolic stability, and interaction with enzymes and cellular transport proteins. The exploration of 5-substituted uridine derivatives has provided critical insights into enzyme-substrate interactions and has been instrumental in the design of more potent and selective therapeutic agents. mdpi.com

Rationale for Academic Investigation into 5-Aminouridine (B3421405) Hydrochloride

The academic investigation into 5-Aminouridine hydrochloride is driven by the unique properties conferred by the amino group at the 5-position of the uracil ring. This modification introduces a basic, nucleophilic center, which significantly alters the electronic and steric characteristics of the molecule compared to its parent nucleoside, uridine. The hydrochloride salt form enhances its water solubility, making it more amenable to use in aqueous biochemical assays. vulcanchem.com

Researchers are interested in how this specific modification impacts its biological activity. Studies have shown that 5-Aminouridine and its derivatives can inhibit the growth of various microbes and tumor cells. oltech.com.brscbt.com The rationale for its investigation lies in understanding the precise mechanisms behind these inhibitory effects, such as its potential incorporation into RNA and subsequent disruption of protein synthesis or its interaction with key cellular enzymes. vulcanchem.com

Scope and Objectives of Research on this compound

The primary objectives of research involving this compound are multifaceted and span several areas of chemical biology and drug discovery. Key research goals include:

Elucidating Biological Mechanisms: A central aim is to determine how this compound exerts its biological effects. This involves studying its uptake by cells, its metabolism, and its interaction with cellular targets such as polymerases and other enzymes. vulcanchem.com

Probing Enzyme Active Sites: The amino group can serve as a chemical handle for further modifications, allowing for the attachment of fluorescent probes or cross-linking agents. These derivatives can be used to map the active sites of enzymes involved in nucleoside metabolism.

Developing Novel Therapeutics: While 5-Aminouridine itself has shown biological activity, a significant research objective is to use it as a lead compound for the synthesis of more potent and selective inhibitors of microbial or tumor growth. researcher.life

Investigating RNA Structure and Function: The incorporation of 5-Aminouridine into synthetic RNA oligonucleotides allows researchers to study how this modification affects RNA structure, stability, and its interactions with proteins and other nucleic acids.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 116154-74-6 | scbt.comguidechem.com |

| Molecular Formula | C₉H₁₄ClN₃O₆ | scbt.comguidechem.com |

| Molecular Weight | 295.68 g/mol | scbt.com |

| Appearance | White Solid | oltech.com.brguidechem.com |

| Storage Temperature | -20°C | oltech.com.brguidechem.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H14ClN3O6 |

|---|---|

Molecular Weight |

295.68 g/mol |

IUPAC Name |

5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;hydrochloride |

InChI |

InChI=1S/C9H13N3O6.ClH/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8;/h1,4-6,8,13-15H,2,10H2,(H,11,16,17);1H |

InChI Key |

FPVJCMJKVVJWAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Aminouridine Hydrochloride

Classical Approaches for 5-Aminouridine (B3421405) Synthesis

Traditional methods for synthesizing 5-aminouridine have primarily relied on two robust and well-documented chemical pathways: the direct amination of a pre-functionalized halogenated uridine (B1682114) and a two-step strategy involving nitration followed by reduction.

The direct displacement of a halogen atom at the C5 position of the uracil (B121893) ring with an amino group is a fundamental approach to 5-aminouridine synthesis. 5-Bromouridine (B41414) is a commonly used precursor for this transformation due to the reactivity of the carbon-bromine bond. wikipedia.org

A foundational method reported by Roberts and Visser involved treating 5-bromouridine (5BrU) with liquid ammonia (B1221849) in a sealed bomb tube at an elevated temperature (50 °C) for several days. mostwiedzy.plresearchgate.net This nucleophilic substitution reaction directly replaces the bromine atom with an amino group. After the reaction, the ammonia is evaporated, and the crude product is purified by crystallization to yield 5-aminouridine. mostwiedzy.pl This method, while effective, requires specialized equipment to handle the high-pressure conditions.

| Precursor | Reagent | Conditions | Yield | Reference |

| 5-Bromouridine | Liquid Ammonia | Sealed tube, 50 °C, 5 days | 63% | mostwiedzy.plresearchgate.net |

| 6-Chloropurine derivative | Various Amines | Microwave irradiation in water | Good to very good | researchgate.net |

This table showcases examples of amination reactions on heterocyclic precursors to generate amino-substituted products.

An alternative and widely employed classical route is the introduction of a nitro group at the C5 position, which is subsequently reduced to the desired amino group. This two-step strategy avoids the harsh conditions of direct high-pressure amination.

The first step, electrophilic nitration of the uracil ring, can be achieved using various nitrating agents. researchgate.netchimia.chorganic-chemistry.org Giziewicz et al. demonstrated the successful nitration of acetyl-protected uridine using a 1-nitropyrazole/triflic acid system, achieving high yields. mostwiedzy.pl Though effective, this particular method can be time-consuming. mostwiedzy.pl Other nitrating agents like nitronium tetrafluoroborate (B81430) (NOBF4) have also been utilized. mostwiedzy.pl

Once the 5-nitro-uridine intermediate is obtained, the nitro group is reduced to an amine. This reduction is a standard transformation in organic chemistry and can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., with a palladium catalyst) or chemical reductants like sodium dithionite. This sequence provides a versatile pathway to 5-aminouridine and its derivatives. mdpi.com

| Step | Starting Material | Reagents/Conditions | Product | Yield | Reference |

| Nitration | Acetyl-protected uridine | 1-Nitropyrazole / CF3SO3H | 5-Nitrouridine derivative | 78% | mostwiedzy.pl |

| Nitration | Acetyl-protected 2'-deoxyuridine | 1-Nitropyrazole / CF3SO3H | 5-Nitro-2'-deoxyuridine derivative | 97% | mostwiedzy.pl |

| Reduction | 5-Nitro intermediate | Catalytic Hydrogenation (e.g., Pd/C) | 5-Amino derivative | Typically high | mdpi.com |

This table outlines the two-stage process of nitration followed by reduction for the synthesis of 5-aminouridine.

Modern Synthetic Innovations in 5-Aminouridine Hydrochloride Production

Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for producing 5-aminouridine and its analogs. These innovations, including chemoenzymatic and solid-phase techniques, offer greater control, scalability, and the ability to generate diverse molecular libraries.

Chemoenzymatic synthesis combines the precision of biological catalysts (enzymes) with the versatility of traditional chemical reactions. nih.govmdpi.com This approach is particularly valuable for the synthesis of complex molecules like modified nucleosides, offering high stereoselectivity and milder reaction conditions. nih.gov While a direct single-enzyme synthesis of 5-aminouridine from uridine is not standard, enzymes are employed in multi-step pathways to produce precursors or related analogs. For instance, enzymes can be used for the selective protection or deprotection of hydroxyl groups on the ribose sugar, facilitating subsequent chemical modifications at the C5 position.

In the broader context of modified nucleosides, mutational biosynthesis, a subset of chemoenzymatic strategies, has been used to create analogs of complex natural products containing a 5'-aminouridine moiety, such as sansanmycin. frontiersin.orgnih.gov By deleting specific genes in the biosynthetic pathway of an antibiotic-producing organism and supplying synthetic precursors, new derivatives can be generated. nih.gov This highlights the power of combining chemical synthesis of precursors with enzymatic machinery to expand structural diversity. frontiersin.orgnih.gov

Solid-phase synthesis has revolutionized the production of biopolymers like oligonucleotides and peptides. atdbio.comwikipedia.org This technique involves anchoring a starting molecule to a solid support (resin) and performing sequential chemical reactions, with purification achieved by simple washing steps. atdbio.com While the primary focus of this article is 5-aminouridine (modified at the pyrimidine (B1678525) base), the outline directs attention to the solid-phase synthesis involving its isomer, 5'-aminouridine, where the amino group is at the 5' position of the ribose sugar.

In this context, 2',3'-O-isopropylidene-5'-aminouridine can be attached to an aldehyde-functionalized resin. nih.gov This resin-bound nucleoside then serves as a key intermediate for further elaboration, such as the synthesis of peptidouridine-containing molecules. nih.gov The use of a solid support streamlines the synthetic process, avoids complex purification of intermediates, and is amenable to automation. atdbio.comnih.gov This methodology is crucial for creating libraries of nucleoside conjugates for screening and research purposes. researchgate.net

| Technique | Key Feature | Application Example | Advantage | Reference |

| Solid-Phase Synthesis | C5'-aminouridine anchored to a resin support | Synthesis of peptidouridine inhibitors | Simplified purification, automation | nih.gov |

| Solid-Phase Synthesis | Activation of 5'-hydroxyl on support-bound oligonucleotide | Conjugation with amino-containing ligands (e.g., cholesterol, peptides) | Versatility, efficient synthesis of conjugates | mdpi.com |

This table summarizes modern solid-phase techniques used in the synthesis of uridine analogs and conjugates.

Chemical Modifications and Derivatization of this compound for Research Applications

The 5-amino group of 5-aminouridine is a versatile chemical handle that allows for a wide range of modifications and derivatizations. These modifications are instrumental in developing molecular probes, therapeutic candidates, and tools for biochemical and cell biology research. medchemexpress.com

The primary amino group can readily undergo acylation reactions to form amide bonds. This has been exploited to synthesize 5-N-aminoacyl and 5-N-peptidyl derivatives of 5-aminouridine. nih.gov Such modifications can alter the biological activity of the parent nucleoside.

Furthermore, the amino group is a key site for attaching various functional moieties. For example, fluorescent probes can be conjugated to the 5-amino position to study RNA structure and function. mdpi.com Photoreactive groups, such as diazirines, have also been attached to the amino group of modified uridines incorporated into RNA. oup.com Upon UV irradiation, these groups form covalent cross-links with nearby molecules, enabling the mapping of RNA interactions within complex biological machinery like the ribosome. oup.com The ability to derivatize 5-aminouridine at this specific position makes it an invaluable tool for elucidating biological processes at the molecular level. acs.org

| Derivative Type | Modification Reaction | Research Application | Reference |

| 5-N-Peptidyl Uridine | Acylation with amino acids/peptides | Investigating biological activity of nucleoside-peptide conjugates | nih.gov |

| Photoreactive RNA Probe | Attachment of a diazirine group to an amino-modified uridine | Cross-linking studies to map RNA-protein/RNA-RNA interactions in ribosomes | oup.com |

| Electrochemical DNA Probe | Incorporation into DNA targets | Sensitive electrochemical detection of DNA hybridization | acs.org |

| Fluorescent RNA Probe | Conjugation of a fluorescent dye (e.g., pyrene) | Probing RNA secondary and tertiary structure formation | mdpi.com |

This table details various chemical modifications of the 5-amino group on uridine and their applications in research.

Strategies for Base Moiety Derivatization at C-5

The C-5 position of the uracil base is a prime target for chemical modification, and the amino group of 5-aminouridine serves as a versatile chemical handle for introducing a wide array of functionalities.

A foundational method for producing 5-aminouridine involves treating 5-bromouridine with liquid ammonia at elevated temperature and pressure, which results in the substitution of the bromine atom with an amino group. mostwiedzy.pl Once formed, this primary amine can undergo various reactions. Early research demonstrated the synthesis of several 5-N-aminoacyl- and 5-N-peptidyl-5-aminouridines. acs.org In these syntheses, 5-aminouridine was coupled to amino acids and peptides, which were protected with a carboxybenzyl (CBZ) group, using methods like the acid chloride or dicyclohexylcarbodiimide (B1669883) (DCC) coupling techniques. acs.org Subsequent removal of the protecting groups yielded the desired peptide conjugates. acs.orgdntb.gov.uacapes.gov.brscilit.com

More contemporary strategies employ phosphoramidite (B1245037) chemistry to introduce functionalized linkers at the C-5 position. For instance, pyrimidine nucleosides with C5-aminoalkyl side chains are used extensively for attaching labels and reporter groups to oligonucleotides. nih.gov These side chains, which can be alkyl, alkenyl, or alkynyl, tether an amino group to the base, which can then be used for further conjugation. nih.gov Such modifications can enhance the stability of nucleic acid structures like DNA duplexes and triplexes. nih.gov However, modifications to the uracil moiety can sometimes interfere with molecular interactions, as seen in studies of MraY-inhibitor complexes where such changes led to a loss of inhibitory effect.

Ribose Moiety Modifications for Enhanced Research Utility

Altering the ribose sugar of 5-aminouridine is a key strategy for enhancing its utility in research, influencing its stability, binding affinity, and biological activity. Modifications can be targeted to the 2', 3', and 5' positions of the sugar ring.

A significant finding from studies on uridyl peptide antibiotics, such as sansanmycin, is that the 2'-hydroxyl (2'-OH) group on the ribose is not essential for biological activity. researchgate.net This has opened avenues for creating analogues lacking this group. Syntheses of 2'-amino-2'-deoxyuridine (B559686) and 2'-azido-2'-deoxyuridine (B559683) have been developed, often involving the nucleophilic opening of 2,2'-anhydrouridine (B559692) intermediates. ucla.edubeilstein-journals.orgacs.org These reactions provide regio- and stereoselective methods for elaborating the 2'-position under relatively mild conditions. ucla.edu

The 5'-position is another critical site for modification. A tractable and efficient one-pot synthesis for creating 5'-azido-5'-deoxyribonucleosides has been reported. nih.govresearchgate.net This method uses reagents like carbon tetrabromide and triphenylphosphine (B44618) in the presence of lithium azide (B81097) to convert the 5'-hydroxyl group into an azide group for uridine, adenosine, and cytidine (B196190). nih.govresearchgate.netoup.comoup.com The resulting 5'-azido group is highly useful as it can be readily reduced to a 5'-amino group via the Staudinger reaction, providing a key intermediate for synthesizing various analogues, including those used in genomic sequencing. nih.gov

The table below summarizes key modifications to the ribose moiety and their significance.

| Position | Modification | Synthetic Precursor/Method | Significance |

| 2' | Deoxygenation (removal of -OH) | Mutational biosynthesis | Demonstrates 2'-OH is dispensable for some antibiotic activities. researchgate.net |

| 2' | Amino (-NH2) group | 2,2'-anhydrouridine opening | Creates analogues for structural and functional studies. ucla.edubeilstein-journals.org |

| 2' | Azido (-N3) group | 2,2'-anhydrouridine opening | Serves as a precursor for 2'-amino derivatives. ucla.edubeilstein-journals.org |

| 5' | Azido (-N3) group | One-pot reaction with PPh3, CBr4, NaN3 | Efficient precursor for 5'-amino nucleosides. nih.govresearchgate.netoup.com |

| 5' | Amino (-NH2) group | Reduction of 5'-azido group | Key intermediate for nucleotide analogues and probes. nih.gov |

Formation of Conjugates and Probes for Molecular Studies

The derivatized forms of 5-aminouridine are instrumental in creating sophisticated conjugates and molecular probes for a variety of research applications, from studying nucleic acid structure to targeted drug delivery. frontiersin.org

The synthesis of 5-N-peptidyl derivatives represents an early example of conjugation, where amino acids or peptides are directly attached to the C-5 amino group of the uracil base. acs.org This strategy creates hybrid molecules that merge the properties of nucleosides and peptides.

More advanced applications involve attaching fluorescent molecules to create probes for detecting and analyzing nucleic acids. researchgate.netmdpi.commdpi.com For example, oligonucleotides can be modified at the 5'-terminus with reagents that introduce a primary amine, which is then coupled to a fluorescent label. glenresearch.com These fluorescently labeled probes can report on hybridization to a target sequence, sometimes through mechanisms like exciplex formation, which can be sensitive enough to detect single nucleotide polymorphisms (SNPs). researchgate.net The C-5 position of uridine derivatives is a common site for attaching such probes.

Furthermore, conjugating 5-aminouridine analogues to cell-penetrating peptides is a strategy explored to improve the delivery of these compounds into cells. This approach is particularly relevant for enhancing the efficacy of antimicrobial agents that target intracellular processes.

Mutational Biosynthesis Approaches Utilizing 5-Aminouridine Analogues

Mutational biosynthesis is a powerful technique that combines chemical synthesis and genetic engineering to create novel natural product analogues. This approach has been successfully applied to expand the structural diversity of sansanmycins, a family of uridyl peptide antibiotics that inhibit the bacterial cell wall assembly enzyme MraY. researchgate.netnih.gov

The core of this strategy involves creating a mutant strain of the producing organism that is incapable of synthesizing a specific building block of the natural product. In the case of sansanmycin, researchers deleted the ssaK gene, which is responsible for a key step in the biosynthesis of the 5'-aminouridine moiety. nih.gov This knockout mutant, named SS/KKO, cannot produce the antibiotic unless it is supplied with an external uridine analogue. researchgate.netnih.gov

By feeding the SS/KKO mutant culture with various chemically synthesized 5-aminouridine analogues, researchers were able to generate a library of new sansanmycin derivatives. nih.gov This process, also known as mutasynthesis, led to the identification of twenty-two new analogues (named SS-KK-1 to -13 and SS-KK-A to -I). researchgate.netnih.gov

Subsequent analysis of these novel compounds revealed promising results. For example, the analogue SS-KK-2 exhibited better antibacterial activity against E. coli ΔtolC than the original sansanmycin A. researchgate.netnih.gov Another derivative, SS-KK-3, showed anti-tuberculosis activity comparable to the parent compound but with significantly improved structural stability. researchgate.netnih.gov These findings highlight mutational biosynthesis as an efficient and practical strategy for generating structural diversity in complex molecules like sansanmycin, providing a powerful alternative to challenging total chemical synthesis. nih.gov

Biochemical and Molecular Mechanisms of Action of 5 Aminouridine Hydrochloride

Interactions with Nucleoside Transport and Metabolism Pathways

As a nucleoside analog, 5-Aminouridine (B3421405) hydrochloride must first enter the cell and then undergo metabolic activation to exert its effects. This involves hijacking the cell's natural machinery for handling nucleosides.

For 5-Aminouridine hydrochloride to be pharmacologically active, it must first be transported across the cell membrane. While specific transporters for 5-Aminouridine have not been exhaustively characterized, nucleoside analogs typically enter cells via the same pathways as their natural counterparts. These pathways include both equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs), which are responsible for the uptake of natural nucleosides like uridine (B1682114).

Cellular uptake can occur through various mechanisms, including passive diffusion and active transport, which may involve receptor-mediated endocytosis. numberanalytics.comfrontiersin.org The efficiency of uptake can be influenced by factors such as membrane fluidity and the expression levels of specific transporter proteins on the cell surface. numberanalytics.com The increased polarity of the hydrochloride salt form is thought to facilitate its dissolution in aqueous media, which is a prerequisite for cellular uptake in experimental settings. vulcanchem.com

Once inside the cell, 5-Aminouridine, like many nucleoside analogs, must be phosphorylated to its active triphosphate form. This sequential phosphorylation is carried out by cellular kinases.

Nucleoside Kinases: These enzymes catalyze the first phosphorylation step, converting the nucleoside into a nucleoside monophosphate. ustc.edu.cn Studies have shown that 5-aminouridine can be enzymatically converted to its 5'-phosphate, indicating it is a substrate for a phosphotransferase or a nucleoside kinase. huggingface.co Enzymes like uridine-cytidine kinase are known to phosphorylate a variety of base-modified pyrimidine (B1678525) nucleosides. frontiersin.org

Nucleoside Monophosphate (NMP) and Diphosphate (B83284) (NDP) Kinases: Subsequent phosphorylation from the monophosphate to the diphosphate, and finally to the active triphosphate form (5-amino-UTP), is catalyzed by NMP kinases and NDP kinases, respectively. nih.govmdpi.com These enzymes generally exhibit broad substrate specificity, allowing them to process modified nucleotides. ustc.edu.cnnih.gov

Nucleoside Phosphorylases: These enzymes catalyze the reversible cleavage of the glycosidic bond, separating the base from the sugar moiety. nih.gov While specific data on 5-Aminouridine as a substrate for various phosphorylases is limited, these enzymes are a key part of nucleoside salvage pathways and can influence the metabolic balance of the analog. beilstein-journals.orgmpi-cbg.deplos.org

Table 1: Summary of Enzymatic Interactions with 5-Aminouridine

Enzyme Class Potential Role of 5-Aminouridine Metabolic Consequence Nucleoside Kinases (e.g., Uridine-Cytidine Kinase) Substrate Phosphorylation to 5-aminouridine monophosphate (5-amino-UMP), the first step in metabolic activation. [23, 27] Nucleoside Monophosphate Kinases Substrate (as 5-amino-UMP) Conversion of 5-amino-UMP to 5-aminouridine diphosphate (5-amino-UDP). Nucleoside Diphosphate Kinases (NDPK) Substrate (as 5-amino-UDP) Formation of the active 5-aminouridine triphosphate (5-amino-UTP). Nucleoside Phosphorylases Potential Substrate Reversible cleavage to 5-aminouracil (B160950) and ribose-1-phosphate, affecting its metabolic pool.

The metabolic fate of this compound within the cell is multifaceted. The primary pathway involves its conversion into the corresponding 5'-triphosphate. This activated form can then serve as a substrate for enzymes involved in nucleic acid synthesis.

Beyond phosphorylation, uridine derivatives are known to be precursors for UDP-glucose and UDP-GlcNAc, which are vital for glycogen (B147801) synthesis and protein O-GlcNAcylation. vulcanchem.com It has been reported that this compound can elevate the cellular levels of UDP-GlcNAc. vulcanchem.com This suggests a biotransformation pathway where 5-aminouridine or its phosphorylated derivatives enter the hexosamine biosynthetic pathway. The ultimate fate of the compound is often its incorporation into cellular macromolecules or its degradation through catabolic pathways. uomustansiriyah.edu.iq

Molecular Interactions with Nucleic Acid Synthesis and Processing Enzymes

The key mechanism of action for many nucleoside analogs, including 5-Aminouridine, lies in their ability to interfere with the synthesis and function of DNA and RNA.

The triphosphate form of 5-aminouridine (5-amino-UTP) can act as a competitive substrate for RNA polymerases. Research has shown that 5'-N-triphosphates of 5'-amino-5'-deoxyribonucleosides can act as potent transcription inhibitors. nih.gov When these analogs are used, the synthesis of full-length RNA transcripts is impeded, and the rate of the transcription reaction decreases. nih.gov

Studies on various RNA polymerases, including T7, have demonstrated that modifications on the base, such as at the C5 position of uridine, can affect polymerase activity and fidelity. nih.gov While 5-(3-aminopropyl)uridine triphosphate has been shown to be an effective substrate for T7 RNA polymerase, the presence of such modified nucleotides can alter the properties and function of the resulting RNA. researchgate.net The incorporation of these analogs can lead to transcriptional mutagenesis or stalling of the polymerase enzyme.

A primary mechanism of action for 5-Aminouridine is its integration into nucleic acid chains during replication and transcription. vulcanchem.commedchemexpress.com Once phosphorylated to its triphosphate form, it can be utilized by DNA and RNA polymerases as a substitute for the natural nucleotide, uridine triphosphate (UTP) or thymidine (B127349) triphosphate (TTP).

Incorporation into RNA: 5-Aminouridine is an analog of uridine and can be incorporated into RNA during transcription. biosynth.com This incorporation can cause lethal mutagenesis in RNA viruses and disrupt normal cellular RNA function. vulcanchem.com

Incorporation into DNA: The compound can also be incorporated into DNA. medchemexpress.commybiosource.com This integration can cause structural distortions and mismatches in the DNA strand, which in turn inhibits the proper processing of nucleic acids, particularly in rapidly dividing cells. vulcanchem.com Early studies demonstrated that 5-aminouridine inhibits the incorporation of precursors into the pyrimidines of both RNA and DNA in rat liver cells. medchemexpress.commybiosource.commolnova.com

This incorporation into the genetic material is a key factor behind its observed biological activities. vulcanchem.commedchemexpress.com

Table 2: Summary of Molecular Interactions with Nucleic Acid Synthesis

Target Process/Enzyme Effect of 5-Aminouridine (or its Triphosphate) Reported Consequence Transcription (RNA Polymerases) Acts as a substrate and potential inhibitor. [6, 11] Decreases transcription rate and prevents synthesis of full-length transcripts. frontiersin.org Can affect polymerase fidelity. nih.gov RNA Synthesis Incorporated into the growing RNA chain in place of uridine. [1, 5] Disrupts RNA function and can cause lethal mutagenesis in RNA viruses. numberanalytics.com DNA Replication (DNA Polymerases) Incorporated into the growing DNA chain. [2, 3] Causes mismatches and structural distortions, inhibiting nucleic acid processing. numberanalytics.com

Modulation of Nucleotide Salvage Pathways

5-Aminouridine, as an analog of the natural nucleoside uridine, exerts a significant influence on nucleotide salvage pathways. biosynth.com These pathways are crucial for cellular economy, allowing cells to recycle nucleobases and nucleosides from the degradation of DNA and RNA, thus conserving energy that would otherwise be spent on de novo synthesis. wikipedia.orglibretexts.org The primary mechanism by which 5-aminouridine modulates these pathways is through competitive interaction with key enzymes.

One of the central enzymes in the pyrimidine salvage pathway is uridine phosphorylase (UPase). wikipedia.orgnih.gov This enzyme catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate. wikipedia.org As a structural mimic of uridine, 5-aminouridine can act as a substrate or inhibitor for enzymes like UPase and uridine kinase. targetmol.comdrugbank.com By competing with endogenous uridine, 5-aminouridine can disrupt the normal flux of pyrimidine salvage. This interference can lead to an imbalance in the cellular nucleotide pools, which are essential for various cellular processes.

| Enzyme | Role in Pyrimidine Salvage | Interaction with 5-Aminouridine (Hypothesized) |

| Uridine Phosphorylase (UPase) | Converts uridine to uracil and ribose-1-phosphate. wikipedia.orgnih.gov | Acts as a competitive substrate or inhibitor, disrupting the normal processing of uridine. |

| Uridine Kinase | Phosphorylates uridine to uridine monophosphate (UMP). wikipedia.org | Can be phosphorylated and subsequently incorporated into the nucleotide pool, leading to downstream effects. |

| Cytidine (B196190) Deaminase | Converts cytidine to uridine. researchgate.net | Indirectly affected by alterations in the uridine pool. |

Effects on Protein Synthesis and Associated Ribosomal Functions

The integrity of protein synthesis is paramount for cell function and survival, relying on the accurate translation of messenger RNA (mRNA) into polypeptide chains by ribosomes. frontiersin.org this compound has been shown to inhibit protein synthesis, a consequence of its interference with the fundamental processes of transcription and translation. biosynth.com

The primary mechanism for this inhibition lies in its identity as a uridine analog. biosynth.com Once 5-aminouridine enters the cell, it can be phosphorylated to its triphosphate form, 5-aminouridine triphosphate (5-amino-UTP). This modified nucleotide can then be mistakenly incorporated into newly synthesized RNA chains by RNA polymerases during transcription. The presence of the 5-amino group on the uracil base can alter the base-pairing properties, leading to misreading of the genetic code during translation. google.com This can result in the synthesis of non-functional or misfolded proteins, triggering cellular stress responses and ultimately inhibiting cell proliferation.

Furthermore, there is evidence to suggest that modified nucleosides can directly affect ribosomal function. Antibiotics that target the ribosome often do so by binding to specific sites on the ribosomal RNA (rRNA) or ribosomal proteins, thereby interfering with key steps in translation such as initiation, elongation, or termination. frontiersin.orgsigmaaldrich.comwikipedia.org The incorporation of 5-aminouridine into rRNA could potentially disrupt the intricate three-dimensional structure of the ribosome, affecting its ability to bind mRNA, tRNAs, or translation factors. weizmann.ac.ilucsd.edu For example, the decoding center in the small ribosomal subunit, which ensures the fidelity of codon-anticodon pairing, is a known target for many antibiotics and is sensitive to structural perturbations. frontiersin.orgnih.gov

| Ribosomal Process | Potential Effect of 5-Aminouridine |

| mRNA Transcription | Incorporation of 5-amino-UTP into mRNA transcripts. google.com |

| Translation Fidelity | Altered codon-anticodon pairing due to modified base in mRNA, leading to amino acid misincorporation. |

| Ribosome Assembly | Potential disruption of rRNA structure if incorporated, affecting subunit association. |

| tRNA Binding | Possible interference with the binding of aminoacyl-tRNA to the A-site of the ribosome. frontiersin.org |

| Peptide Bond Formation | Potential disruption of the peptidyl transferase center (PTC) in the large ribosomal subunit. weizmann.ac.il |

Role in Cellular Metabolic Fluxes Beyond Nucleic Acid Synthesis

The metabolic influence of this compound extends beyond its direct impact on nucleic acid synthesis and protein production. As a uridine derivative, it can enter into other significant metabolic pathways where uridine nucleotides play a central role as activated sugar carriers. city.ac.uk

One such critical pathway is the synthesis of UDP-glucose, a key precursor for glycogen synthesis and the biosynthesis of various glycoconjugates. Uridine derivatives can serve as precursors for UDP-glucose and UDP-N-acetylglucosamine (UDP-GlcNAc). vulcanchem.com The latter is the substrate for O-linked N-acetylglucosamine (O-GlcNAc) transferase, an enzyme that attaches O-GlcNAc to serine and threonine residues of numerous nuclear and cytoplasmic proteins. This post-translational modification, known as O-GlcNAcylation, is a dynamic regulatory process akin to phosphorylation and is involved in signaling, transcription, and metabolism.

Studies have indicated that this compound can lead to an elevation in cellular UDP-GlcNAc levels. vulcanchem.com This increase can subsequently enhance the O-GlcNAcylation of various proteins, including key components of insulin (B600854) signaling pathways like IRS-1 and Akt. vulcanchem.com Increased O-GlcNAcylation can compete with phosphorylation on the same or nearby sites, often leading to an attenuation of the signaling cascade. This provides a potential mechanism by which 5-aminouridine can modulate cellular metabolism and signaling pathways beyond its role as a nucleic acid precursor.

Furthermore, the metabolism of amino acids is intricately linked with central carbon metabolism and nucleotide synthesis. nih.govnih.gov Disruptions in nucleotide pools can have cascading effects on amino acid metabolism, as the synthesis of certain amino acids requires precursors derived from glycolysis and the TCA cycle, pathways that are themselves regulated by the energy status of the cell (e.g., ATP levels), to which nucleotide metabolism is closely tied. nih.govmdpi.com

| Metabolic Pathway | Role of Uridine Nucleotides | Potential Impact of this compound |

| Glycogen Synthesis | UDP-glucose is the activated glucose donor. | Competition or alteration in the UDP-glucose pool. vulcanchem.com |

| Protein O-GlcNAcylation | UDP-GlcNAc is the sugar donor for O-GlcNAc transferase. | Elevates UDP-GlcNAc levels, potentially increasing protein O-GlcNAcylation. vulcanchem.com |

| Amino Acid Metabolism | Interconnected with nucleotide synthesis via shared precursors and energy status. | Indirect modulation through effects on nucleotide pools and cellular energy. nih.govmdpi.com |

| Cellular Energy Metabolism | ATP is a key product and regulator. | Can influence ATP levels through its effects on various biosynthetic pathways. nih.gov |

Insights from Structural Biology Studies on Enzyme-Compound Complexes

Understanding the precise molecular interactions between this compound and its target enzymes is crucial for elucidating its mechanism of action. While specific crystal structures of this compound complexed with its primary targets are not widely available, insights can be gleaned from structural studies of related nucleoside analogs and the application of powerful techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. nih.govmdpi.comnumberanalytics.commghpcc.orgnih.gov

Structural biology has revealed in atomic detail how similar compounds, such as the anticancer drug 5-fluorouracil (B62378) (a uracil analog), bind to their target enzymes. nih.gov These studies show that the analog fits into the enzyme's active site, mimicking the natural substrate. The modifications on the base (e.g., a fluorine atom at the 5-position) then facilitate covalent bond formation with the enzyme or a cofactor, leading to irreversible inhibition. nih.gov It is plausible that 5-aminouridine interacts with its target enzymes in a similar fashion, with the 5-amino group playing a key role in the binding affinity and specificity. Crystal structures of uridyl peptide antibiotic biosynthesis enzymes have also highlighted the importance of the 5'-aminouridine moiety for substrate recognition and catalysis. researchgate.netfrontiersin.org

NMR spectroscopy is a powerful tool for studying enzyme-ligand interactions in solution, providing information on which parts of the molecule are involved in binding and any conformational changes that occur upon complex formation. numberanalytics.comnumberanalytics.comunr.edu.arnih.govuu.nl Saturation Transfer Difference (STD) NMR, for example, can identify the binding epitope of a ligand even in cases of weak interaction. numberanalytics.comnumberanalytics.com Such studies could precisely map the interaction surface of 5-aminouridine with enzymes like uridine phosphorylase.

Computational modeling, including molecular docking and molecular dynamics simulations, complements experimental data by predicting the binding mode of a ligand within the active site of a protein. mghpcc.orgnih.govmdpi.comnih.gov These models can calculate the binding energy and identify key hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex. For 5-aminouridine, modeling could predict its orientation in the active site of a target enzyme and provide hypotheses about the residues critical for its binding, guiding further experimental validation.

| Technique | Application to 5-Aminouridine Research | Insights Gained |

| X-ray Crystallography | Determining the 3D structure of 5-aminouridine bound to a target enzyme (e.g., uridine phosphorylase). | Provides a static, high-resolution picture of the binding mode, identifying key interacting residues. mdpi.comnih.gov |

| NMR Spectroscopy | Studying the dynamics of the enzyme-ligand interaction in solution. | Maps the binding interface and reveals conformational changes upon binding. numberanalytics.comunr.edu.arnih.gov |

| Computational Modeling | Docking 5-aminouridine into the active site of target enzymes and simulating the complex. | Predicts preferred binding orientations and interaction energies, guiding rational drug design. mghpcc.orgmdpi.comnih.gov |

Applications of 5 Aminouridine Hydrochloride As a Research Tool and Molecular Probe

Use in Elucidating Nucleoside Metabolism and Regulatory Networks

As an analog of uridine (B1682114), 5-aminouridine (B3421405) can be used to investigate the intricate pathways of nucleoside metabolism. It can be recognized by cellular machinery and incorporated into nucleic acids, allowing researchers to trace and disrupt metabolic fluxes. vulcanchem.commedchemexpress.com Studies have shown that 5-aminouridine can interfere with the normal synthesis of pyrimidines. For instance, it has been observed to inhibit the incorporation of carbamylaspartate into the pyrimidines of both RNA and DNA in rat liver models. medchemexpress.com This inhibitory action allows scientists to dissect the regulatory steps and enzyme dependencies within the de novo pyrimidine (B1678525) synthesis pathway.

The study of nucleoside analogs is critical because pyrimidine metabolism is not just a housekeeping pathway but is also deeply integrated with cellular signaling and immune responses. frontiersin.org Pyrimidine nucleosides act as metabolic precursors for nucleotide synthesis and as direct signaling molecules. frontiersin.org By introducing analogs like 5-aminouridine, researchers can perturb these systems and observe the downstream consequences, thereby mapping the connections within these regulatory networks. The use of such compounds helps to identify key enzymatic control points and understand how cells maintain appropriate pools of pyrimidines for processes like DNA replication and RNA synthesis.

Table 1: Research Applications of 5-Aminouridine in Metabolic Studies

| Research Area | Application of 5-Aminouridine | Investigated Process | Key Findings |

|---|---|---|---|

| Pyrimidine Synthesis | Competitive Inhibitor | De novo pyrimidine pathway | Inhibits incorporation of precursors like carbamylaspartate into RNA and DNA. medchemexpress.com |

| Nucleic Acid Metabolism | Uridine Analog | RNA and DNA synthesis | Can be incorporated into nucleic acids, disrupting their structure and processing. vulcanchem.commedchemexpress.com |

| Metabolic Regulation | Metabolic Probe | Nucleotide salvage vs. de novo synthesis | Helps differentiate and study the activity of enzymes in pyrimidine metabolic pathways. |

Application in Studying RNA Biogenesis, Modification, and Function

The modification of nucleosides within RNA is a critical layer of gene regulation. 5-Aminouridine is an important tool for investigating these modifications, particularly those occurring at the 5-position of uridine, such as the isomerization of uridine to pseudouridine (B1679824) (Ψ). nih.gov Pseudouridine, often called the "fifth nucleotide," is the most abundant RNA modification and is formed by rotating the uracil (B121893) base and forming a C-C bond with the ribose sugar. nih.govfrontiersin.org Since 5-aminouridine is structurally distinct at this key position, it can be used to study the enzymes responsible for this change, known as pseudouridine synthases (PUS). mdpi.com

By incorporating 5-aminouridine into RNA transcripts, scientists can assess how this unnatural modification affects RNA structure, stability, and function. thermofisher.com The presence of the amino group can alter local RNA structure and its interactions with RNA-binding proteins. nih.gov This approach is valuable for understanding how natural modifications like pseudouridylation contribute to the function of transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA). nih.govfrontiersin.org Furthermore, because 5-aminouridine can be incorporated into viral RNA, it has been used as a tool to inhibit viral replication, providing a method to study the mechanisms of viral RNA synthesis and processing. biosynth.com

Table 2: Comparison of Uridine and its Analogs in RNA Research

| Feature | Uridine | Pseudouridine (Ψ) | 5-Aminouridine |

|---|---|---|---|

| Structure | Standard pyrimidine nucleoside | Isomer of uridine (5-ribosyluracil) nih.gov | Uridine with an amino group at C5 |

| Bond to Ribose | N1-C1' | C5-C1' nih.gov | N1-C1' |

| Role in Research | Baseline control | Studying the effects of natural RNA modification | Probing RNA structure, function, and enzyme activity related to the C5 position. medchemexpress.comresearchgate.net |

| Effect on RNA | Forms standard A-U base pair | Enhances base stacking and structure stability frontiersin.org | Alters local structure and protein binding; can inhibit processing. medchemexpress.com |

Utility in Enzyme Kinetic Studies and Target Identification

Enzyme kinetic studies are fundamental to understanding how enzymes function and how they can be targeted by inhibitors. americanpeptidesociety.org 5-Aminouridine and its derivatives are utilized in these studies to determine the binding affinities (KM), catalytic rates (kcat), and inhibition constants (Ki) of enzymes that process uridine or its nucleotides. As a substrate analog, it can help map the active site of an enzyme and identify key residues involved in catalysis.

A prominent example of its utility is in the study of uridyl peptide antibiotics like sansanmycin. frontiersin.org These natural products contain a 5'-aminouridine moiety that is crucial for their biological activity. Sansanmycin specifically targets and inhibits MraY (translocase I), an essential enzyme in bacterial cell wall biosynthesis. frontiersin.orgresearchgate.net By synthesizing and testing sansanmycin analogs with modifications to the 5'-aminouridine part, researchers can perform detailed structure-activity relationship (SAR) studies. These kinetic analyses reveal how changes to the aminouridine structure affect MraY inhibition, providing a clear path for the rational design of more potent antibiotics. frontiersin.orgmit.edu This approach is a powerful method for both identifying the molecular target of a natural product and optimizing it into a lead compound.

Table 3: Use of a 5'-Aminouridine-Containing Compound in Enzyme Inhibition Studies

| Compound Family | Enzyme Target | Pathway | Role of 5'-Aminouridine Moiety | Research Application |

|---|---|---|---|---|

| Sansanmycins | MraY (Translocase I) | Bacterial cell wall synthesis | Acts as a pharmacophore, mimicking the natural UDP-MurNAc-pentapeptide substrate. frontiersin.orgresearchgate.net | Target identification and validation; Structure-activity relationship studies for antibiotic development. frontiersin.org |

Development of Fluorescent or Affinity Probes from 5-Aminouridine Hydrochloride

A key advantage of 5-aminouridine as a research tool is that its primary amino group serves as a versatile chemical handle for derivatization. researchgate.net This allows for the straightforward attachment of various reporter molecules, such as fluorophores or affinity tags (e.g., biotin), to create molecular probes. nih.govnih.gov These probes are designed to target specific enzymes or nucleic acid structures, enabling their visualization or isolation.

For instance, fluorescent probes have been developed from amino-modified uridine derivatives to study glycosyltransferases, a class of enzymes that use UDP-sugar donors. nih.gov A fluorescent dye can be attached to the 5'-amino group of uridine, creating a probe that reports on binding to the enzyme's active site, often with a significant increase in fluorescence. nih.gov This strategy is highly effective for high-throughput screening of enzyme inhibitors. Similarly, attaching an affinity tag like biotin (B1667282) allows researchers to perform "pull-down" experiments to isolate and identify proteins that bind to the uridine-based probe from complex cellular mixtures. nih.govnih.gov The ability to synthesize such probes from a 5-aminouridine scaffold makes it an invaluable starting material for creating tools to study a wide range of biological systems. researchgate.netmdpi.com

Table 4: Probe Development from Amino-Modified Uridine

| Probe Type | Attached Molecule | Chemical Handle | Application | Example |

|---|---|---|---|---|

| Fluorescent Probe | Fluorophore (e.g., NBD, Pyrene) | 5-amino or 5'-amino group | Real-time enzyme assays, FRET studies, cellular imaging. nih.govmdpi.comnih.gov | Probes for glycosyltransferase activity and inhibitor screening. nih.gov |

| Affinity Probe | Biotin | 5-amino or 5'-amino group | Protein pull-down assays, target identification. nih.govnih.gov | Enrichment of protein kinases or other nucleotide-binding proteins from cell lysates. nih.gov |

| Structural Probe | Cross-linking agent | 5-amino group | Mapping RNA-protein or RNA-RNA interactions. | Site-specific functionalization of RNA to study structure and stability. researchgate.net |

Contributions to Understanding Biochemical Pathways in Model Organisms (e.g., C. elegans metabolic pathways)

The nematode Caenorhabditis elegans is a powerful model organism for studying fundamental biological processes, including metabolism and aging, due to its genetic tractability and short lifespan. mdpi.com Research in C. elegans has revealed a strong connection between pyrimidine metabolism and the regulation of longevity. aging-us.com Studies integrating transcriptomics and metabolomics have shown that long-lived C. elegans mutants, such as those with impaired insulin (B600854)/IGF-1 signaling, exhibit significant downregulation of pyrimidine metabolism pathways. nih.govamc.nl

While direct studies with this compound in C. elegans are not extensively documented in the available literature, the use of other pyrimidine derivatives like 5-fluorouracil (B62378) has been instrumental. aging-us.com These analogs disrupt the pyrimidine pathway and allow researchers to investigate the functional consequences. For example, knockdown of the dpyd-1 gene, which encodes a rate-limiting enzyme in pyrimidine degradation, extends the lifespan of the worm. aging-us.com By studying how such genetic and chemical perturbations affect the organism, scientists can elucidate the roles of specific metabolic intermediates and enzymes. The principles learned from these studies pave the way for using more specific probes like 5-aminouridine to dissect these pathways further, potentially uncovering how pyrimidine intermediates influence reproductive signals and aging. aging-us.combiorxiv.org

**Table 5: Key Findings on Pyrimidine Metabolism in *C. elegans***

| Study Focus | Model | Key Pathway Investigated | Findings and Relevance |

|---|---|---|---|

| Longevity | daf-2 and eat-2 long-lived mutants | Pyrimidine metabolism | Downregulation of pyrimidine synthesis genes is a common feature of longevity. nih.govamc.nl |

| Aging Regulation | RNAi-mediated gene knockdown | Pyrimidine degradation (dpyd-1) | Knockdown of dpyd-1 extends lifespan, indicating pyrimidine breakdown products may influence aging. aging-us.com |

| Metabolite Supplementation | Wild-type C. elegans | Pyrimidine salvage/synthesis | Supplementation with certain pyrimidine intermediates, such as uridine, can extend lifespan. aging-us.com |

Computational and Theoretical Studies on 5 Aminouridine Hydrochloride

Molecular Docking and Binding Affinity Predictions with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to forecast the interaction between a small molecule ligand and a protein's binding site, providing valuable information on binding energy, affinity, and the specific amino acid residues involved in the interaction.

While specific docking studies on 5-Aminouridine (B3421405) hydrochloride are not extensively documented in publicly available literature, research on closely related compounds and its core moieties provides significant insights. The 5'-aminouridine structure is a crucial pharmacophore in a class of uridyl peptide antibiotics, such as sansanmycins, which target the bacterial enzyme translocase I (MraY). researchgate.netnih.gov MraY is an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, making it a key target for novel antibiotics. uni-tuebingen.de Computational docking has been instrumental in understanding how these antibiotics interact with MraY. Studies on muraymycin analogues, which also target MraY, have shown that modifications to the uridine (B1682114) nucleobase, such as at the 5-position, can lead to a significant loss of inhibitory activity, highlighting the precise nature of the binding interactions. researchgate.net

In a related study, manual docking of a 5'-oxo-uridine substrate into the active site of the enzyme SapH, which is involved in the biosynthesis of a pseudouridimycin, provided a model for its binding. acs.org The model proposed that the uracil (B121893) ring stacks against a tryptophan residue (Trp32), while the ribose's 2'-OH group forms a hydrogen bond with a glycine (B1666218) residue. acs.org Such studies underscore the ability of docking to generate testable hypotheses about ligand binding modes. The general approach involves preparing the 3D structures of the ligand (5-aminouridine) and the target protein, defining a binding site (or "grid box"), and using a scoring function to evaluate the best poses based on binding energy (kcal/mol). mdpi.comdergipark.org.tr

| Target Protein | Associated Compound Class | Key Interacting Residues (Predicted/Inferred) | Interaction Type (Predicted/Inferred) | Significance |

|---|---|---|---|---|

| MraY Translocase | Sansanmycins, Muraymycins | Hydrophobic pockets (HS2, HS4) | Hydrophobic interactions, Hydrogen bonding | Inhibition of bacterial cell wall synthesis. researchgate.netresearchgate.net |

| SapH Transaminase | Uridine-based precursors | Trp32, Asn176, Gly323 | Pi-stacking, Hydrogen bonding | Understanding enzyme catalysis in antibiotic biosynthesis. acs.org |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. nih.gov These calculations provide fundamental insights into a compound's stability, reactivity, and spectroscopic properties by solving approximations of the Schrödinger equation. mdpi.comunige.ch For 5-Aminouridine hydrochloride, understanding its electronic structure can help predict its chemical behavior and interaction with biological targets.

Studies on related molecules like 5-aminouracil (B160950) and other uracil derivatives offer a template for the expected electronic characteristics of 5-aminouridine. DFT calculations are used to determine key quantum chemical descriptors. bohrium.comnih.govbohrium.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter, as a smaller gap generally implies higher chemical reactivity and greater ease of charge transfer within the molecule. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable output, which visualizes the charge distribution across the molecule. mdpi.com It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions like hydrogen bonding, which are crucial for protein-ligand binding. bohrium.com For uracil derivatives, the carbonyl groups and nitrogen atoms are typically nucleophilic sites, while the amino group hydrogens are electrophilic. DFT studies on uracil derivatives have been used to analyze reactivity, stability, and the effect of different substituents on the molecule's electronic properties. bohrium.comresearchgate.netresearchgate.netnih.gov

| Quantum Descriptor | Significance | Predicted Properties for Uracil Derivatives |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates electron-donating ability (nucleophilicity). | Higher values suggest greater tendency to donate electrons. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates electron-accepting ability (electrophilicity). | Lower values suggest greater tendency to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity and stability. | A smaller gap suggests higher reactivity and polarizability. nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict interaction sites. | Identifies nucleophilic (e.g., carbonyl oxygen) and electrophilic (e.g., amine hydrogen) regions. mdpi.com |

| Dipole Moment | Measures overall polarity of the molecule. | A high dipole moment facilitates interactions with polar molecules like water. researchgate.net |

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. abap.co.inmdpi.com By solving Newton's equations of motion, MD simulations provide a detailed, dynamic view of how a compound interacts with its biological environment, such as a protein or a lipid membrane. nih.govmpg.de This approach complements the static picture provided by molecular docking by revealing the conformational flexibility of both the ligand and the protein, the stability of the binding complex, and the role of solvent molecules. researchgate.net

For this compound, MD simulations can be used to validate docking poses and assess the stability of its complex with a target protein. nih.gov For instance, simulations of uracil derivatives bound to enzymes like HIV-1 Reverse Transcriptase have been used to confirm that the ligand remains stably buried in the active site. nih.govtandfonline.com Key metrics analyzed during an MD simulation include the Root-Mean-Square Deviation (RMSD), which measures the average change in displacement of atoms for the protein and ligand over time, and the Root-Mean-Square Fluctuation (RMSF), which highlights the flexibility of specific regions of the protein. mdpi.com A stable RMSD for the complex over the simulation time (typically nanoseconds to microseconds) suggests a stable binding mode.

Furthermore, MD simulations can elucidate the specific interactions, such as hydrogen bonds, that persist over time and contribute to binding affinity. Ab initio MD simulations have been used to study the hydration of uracil in aqueous solution, showing that water molecules form specific hydrogen bonds with the amide and carbonyl groups. acs.org A study on MraY inhibitors found that MD simulations were crucial in showing that a urea (B33335) chain, a feature present in some peptidouridine analogues, adopts a binding mode targeting a specific hydrophobic area within the MraY active site, a finding that refines initial docking predictions. researchgate.net

In Silico Approaches to Pathway Analysis and Network Modeling

In silico pathway analysis and network modeling are computational strategies used to understand the broader biological context of a compound's activity. google.commdpi.com These methods integrate data from various sources to predict how a molecule might influence cellular signaling pathways or interaction networks, providing hypotheses about its mechanism of action and potential therapeutic effects. uni-tuebingen.denih.gov

A significant finding for 5-aminouridine comes from a study on phytochemicals, which identified it as a compound that up-regulates the PI3K/Akt/mTOR pathway in C2C12 skeletal muscle cells. mdpi.com The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, growth, and survival. abap.co.innih.govnih.gov Its activation by 5-aminouridine suggests a potential role in promoting muscle growth and differentiation. In silico tools are frequently used to screen compounds for their potential to modulate this pathway by docking them against key proteins like PI3K, Akt, and mTOR. mdpi.comdergipark.org.tr

Another powerful in silico technique is molecular networking, which organizes and visualizes complex mass spectrometry (MS/MS) data based on spectral similarity. mdpi.com This approach has been successfully applied to the study of sansanmycins, natural products that contain a 5'-aminouridine moiety. researchgate.netnih.govresearchgate.net By creating molecular networks from MS/MS data, researchers were able to identify twenty-two new sansanmycin analogues produced through mutational biosynthesis, effectively mapping the chemical diversity and guiding the isolation of novel compounds. researchgate.netnih.gov This demonstrates how network modeling can accelerate the discovery of new derivatives of a lead compound.

| Pathway/Network | Key Proteins | Predicted Effect of 5-Aminouridine | In Silico Method |

|---|---|---|---|

| PI3K/Akt/mTOR Signaling | PI3K, Akt, mTOR | Upregulation of the pathway, promoting cell growth and proliferation. mdpi.com | Pathway analysis based on experimental results; Molecular Docking. mdpi.comdergipark.org.tr |

| Antibiotic Biosynthesis | SsaM, SsaK (Sansanmycin) | Serves as a core structural moiety for new analogues. researchgate.netnih.gov | MS/MS Molecular Networking. nih.govresearchgate.net |

Analytical and Bioanalytical Methodologies for 5 Aminouridine Hydrochloride Research

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic methods are fundamental for isolating 5-Aminouridine (B3421405) hydrochloride from complex mixtures, such as biological samples or reaction media, and for its precise quantification. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS) are the cornerstone techniques in this domain.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of 5-Aminouridine and related nucleoside analogues. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective, utilizing a nonpolar stationary phase and a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analyte between the two phases. sigmaaldrich.com

For the analysis of amino-containing nucleosides, C18 columns are commonly employed as the stationary phase. nih.govcmes.org The mobile phase typically consists of an aqueous buffer, often with an adjusted acidic pH, mixed with an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov The inclusion of an acid, such as phosphoric or formic acid, helps to ensure consistent ionization of the amino group, leading to sharp and reproducible peaks. helixchrom.comsielc.com Detection is frequently accomplished using a UV detector, as the uracil (B121893) ring of 5-Aminouridine possesses a strong chromophore that absorbs light in the UV spectrum, typically around 254-280 nm. nih.govcmes.org The method's precision and accuracy make it suitable for determining compound purity and for quantification in various aqueous solutions. abap.co.in

| Parameter | Typical Conditions for Amino-Nucleoside Analysis |

| Stationary Phase | Reversed-phase, such as Octadecylsilyl silica (B1680970) gel (C18), with particle sizes often ranging from 2.7 to 5 µm. nih.govresearchgate.net |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) dihydrogen phosphate (B84403), pH 3.5) and an organic solvent (e.g., acetonitrile). nih.gov |

| Flow Rate | Typically in the range of 0.5 to 1.5 mL/min. nih.govcmes.org |

| Column Temperature | Maintained at a constant temperature, often around 35-40°C, to ensure reproducible retention times. nih.gov |

| Detection | UV-Vis spectrophotometry, with the wavelength set to the absorbance maximum of the uracil ring (e.g., 254 nm or 280 nm). nih.govcmes.org |

| Injection Volume | Typically 10-20 µL. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Sample Analysis

For analyzing 5-Aminouridine hydrochloride in complex biological matrices such as plasma or cell lysates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. rsc.orgnih.gov This technique couples the separation power of HPLC with the precise detection and quantification capabilities of tandem mass spectrometry. rsc.org The initial sample preparation often involves protein precipitation to remove larger biomolecules. nih.govresearchgate.net

Chromatographic separation is typically achieved using a C18 column with a mobile phase containing a volatile modifier like formic acid, which is compatible with mass spectrometry. nih.govresearchgate.net Following separation, the analyte is ionized, commonly using electrospray ionization (ESI), and detected by the mass spectrometer. nih.gov Quantification is performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion (corresponding to the molecular weight of 5-Aminouridine) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional specificity, minimizing interference from other components in the matrix. nih.govnih.gov The high sensitivity of LC-MS/MS allows for the quantification of very low concentrations of the compound, which is crucial for pharmacokinetic studies. nih.govresearchgate.net

| Parameter | Typical Conditions for LC-MS/MS Analysis |

| Sample Preparation | Protein precipitation with an organic solvent (e.g., acetonitrile) for biological samples like plasma. nih.gov |

| Chromatography | Reversed-phase HPLC with a C18 column, often with smaller particle sizes (e.g., <2 µm) for faster analysis. nih.govresearchgate.net |

| Mobile Phase | A binary solvent system, such as water and acetonitrile, both containing a volatile acid like 0.1% formic acid to aid ionization. nih.gov |

| Ionization Source | Electrospray Ionization (ESI), typically in positive mode to protonate the amino group. |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. nih.govresearchgate.net |

| Key Benefit | Enables the accurate quantification of low levels of the analyte in complex biological fluids, essential for studies like pharmacokinetics. nih.govnih.gov |

Spectroscopic Approaches for Mechanistic and Interaction Studies

Spectroscopic techniques are indispensable for elucidating the chemical structure of this compound and for studying its interactions with biological macromolecules. Nuclear Magnetic Resonance (NMR) provides detailed structural information, while Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile tool for quantification and biochemical assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Interaction Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural confirmation of this compound. uobasrah.edu.iq Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. rsc.orgresearchgate.net The chemical shifts, signal multiplicities (splitting patterns), and integration values in a ¹H NMR spectrum allow for the precise assignment of protons in the ribose sugar and the uracil base. researchgate.net Similarly, ¹³C NMR spectra confirm the carbon skeleton of the compound. researchgate.net

Beyond structural elucidation, NMR is used to study the interactions between 5-Aminouridine and other molecules, such as proteins or nucleic acids. nih.gov Upon binding, changes in the chemical shifts of the NMR signals for 5-Aminouridine can be observed, providing insights into the binding interface and the nature of the interaction. Two-dimensional NMR experiments can further map these interactions in greater detail.

| Nucleus | Key Structural Moieties and Expected Signals for 5-Aminouridine |

| ¹H | Ribose Protons: Signals for H-1' (anomeric proton), H-2', H-3', H-4', and H-5' protons, each with characteristic chemical shifts and coupling patterns. rsc.org |

| ¹H | Uracil Protons: A distinct signal for the H-6 proton on the heterocyclic base. |

| ¹H | Amino and Hydroxyl Protons: Exchangeable protons from the amino (-NH₂) and hydroxyl (-OH) groups, which may appear as broad signals. |

| ¹³C | Ribose Carbons: Five distinct signals corresponding to the five carbon atoms of the ribose ring (C-1' to C-5'). rsc.org |

| ¹³C | Uracil Carbons: Signals for the carbonyl carbons (C-2, C-4) and the other carbons (C-5, C-6) of the uracil ring. rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Biochemical Assays

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and robust technique used for the quantification of this compound in solution and as a detection method in other analytical procedures like HPLC. nih.govijpra.com The technique is based on the principle that the pyrimidine (B1678525) ring of 5-Aminouridine absorbs light in the UV range. nih.gov

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. ijpra.comthermofisher.com This relationship allows for the creation of a standard calibration curve by measuring the absorbance of several solutions of known concentrations at a fixed wavelength (λmax). This curve can then be used to determine the concentration of unknown samples. In biochemical assays, UV-Vis spectroscopy can be used to monitor the progress of an enzymatic reaction involving 5-Aminouridine by tracking the change in absorbance over time. libretexts.org Its non-destructive nature and compatibility with aqueous systems make it a valuable tool in biochemical research. thermofisher.com

| Application | Description |

| Quantification | Determination of concentration by measuring absorbance at λmax and applying the Beer-Lambert law. Requires a calibration curve from standards of known concentrations. ijpra.com |

| Purity Assessment | A wavelength scan can help identify the presence of impurities if they have different absorption spectra from the main compound. libretexts.org |

| Biochemical Assays | Monitoring enzyme kinetics or binding events by observing changes in absorbance that occur as a reaction proceeds or as a complex is formed. |

| Detector for Chromatography | Used as a detector in HPLC systems to quantify the analyte as it elutes from the column. nih.gov |

Mass Spectrometry Applications in Metabolic Pathway Elucidation

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is a critical tool for identifying and quantifying metabolites of 5-Aminouridine, thereby helping to elucidate its metabolic pathways. nih.gov The goal of metabolomics is the large-scale study of small molecules within a biological system. arxiv.org

In a typical metabolomics workflow, extracts from cells or tissues exposed to this compound are analyzed by high-resolution LC-MS. nih.gov The high mass accuracy of instruments like Orbitrap or time-of-flight (TOF) mass spectrometers allows for the determination of the elemental composition of potential metabolites. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment these potential metabolites, generating characteristic fragmentation patterns that serve as structural fingerprints for identification, often by comparison to spectral libraries or through in-silico fragmentation. nih.govyoutube.com

Once a list of features (characterized by retention time, accurate mass, and fragmentation pattern) is generated, these are mapped to known compounds. youtube.com This list of identified metabolites can then be analyzed using pathway analysis software, which overlays the identified compounds onto known metabolic networks (e.g., from KEGG or BioCyc databases) to visualize the metabolic fate of 5-Aminouridine. xialab.canih.gov This approach can reveal how the compound is processed, modified, or degraded by cellular enzymes.

| Step | Description |

| 1. Sample Preparation | Extraction of small molecule metabolites from biological samples (e.g., cells, tissues) following exposure to 5-Aminouridine. nih.gov |

| 2. LC-MS Analysis | Separation of metabolites using LC followed by detection with high-resolution mass spectrometry to generate a list of mass spectral features. nih.gov |

| 3. Feature Annotation | Putative identification of metabolites by matching their accurate mass and MS/MS fragmentation patterns against metabolic databases (e.g., HMDB, METLIN). nih.gov |

| 4. Pathway Analysis | Using bioinformatics tools (e.g., MetaboAnalyst) to map the identified metabolites onto known metabolic pathways to infer the biological transformations of the parent compound. xialab.canih.gov |

Isotopic Labeling Strategies for Tracing Biochemical Pathways

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing specific atoms in a compound like 5-aminouridine with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can track the molecule's journey through various biochemical pathways. This approach provides invaluable insights into its mechanism of action, identifies its metabolites, and quantifies the activity of metabolic routes. The primary analytical methods for detecting these labeled molecules are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Stable Isotope Labeling

Stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), are frequently used because they are non-radioactive and thus safer to handle. When a cell or organism is supplied with a substrate labeled with a stable isotope, the isotope becomes incorporated into downstream metabolites. f1000research.com Analytical techniques can then detect the mass shift caused by the heavier isotope, allowing for the mapping of metabolic fluxes. nih.govnih.gov

Carbon-13 (¹³C) Labeling: To trace the ribose or pyrimidine ring of 5-aminouridine, one could use uniformly ¹³C-labeled glucose ([U-¹³C]-glucose) as a precursor. youtube.com As glucose enters pathways like the pentose (B10789219) phosphate pathway (PPP), the labeled carbons are incorporated into ribose-5-phosphate, a key building block for nucleosides. core.ac.uk By analyzing the mass distribution vectors (MDVs) of 5-aminouridine and its metabolites, researchers can determine the contribution of glucose to its synthesis. nih.gov For instance, if 5-aminouridine is synthesized de novo, its ribose moiety would show a mass increase of +5 atomic mass units (M+5) when fully derived from [U-¹³C]-glucose.

Nitrogen-15 (¹⁵N) Labeling: The uracil base of 5-aminouridine contains two nitrogen atoms. The origins of these atoms can be traced using ¹⁵N-labeled precursors like glutamine or ammonium chloride. embopress.org By supplying cells with [¹⁵N]-glutamine, the nitrogen atom is transferred during the de novo pyrimidine synthesis pathway. nih.gov Mass spectrometry can then be used to detect the incorporation of ¹⁵N into the pyrimidine ring of 5-aminouridine, confirming the activity of this pathway. Simultaneous tracing with both ¹³C and ¹⁵N can provide a comprehensive view of how carbon and nitrogen metabolism are coordinated. core.ac.ukembopress.org

The table below illustrates the expected mass shifts in 5-aminouridine when specific atoms are replaced with stable isotopes.

| Isotope | Labeled Precursor | Labeled Moiety in 5-Aminouridine | Expected Mass Shift (M+) | Primary Analytical Method |

|---|---|---|---|---|

| ¹³C | [U-¹³C]-Glucose | Ribose Sugar | +5 | LC-MS |

| ¹⁵N | [amide-¹⁵N]-Glutamine | Pyrimidine Ring (N3) | +1 | LC-MS |

| ¹⁵N | [amino-¹⁵N]-Aspartate | Pyrimidine Ring (N1) | +1 | LC-MS |

| ¹⁵N | ¹⁵NH₄Cl | Amino Group (C5) | +1 | LC-MS |

| ¹³C / ¹⁵N | [U-¹³C]-Glucose & [¹⁵N]-Glutamine | Entire Molecule (de novo) | Up to +9 | LC-MS/MS |

Radioisotope Labeling

Radioisotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) offer high sensitivity for tracing molecules, making them suitable for studies where the compound of interest is present in very low concentrations. researchgate.netwuxiapptec.com

Tritium (³H) Labeling: Tritium is often used to label nucleosides like uridine (B1682114) for metabolic studies. nih.gov For example, [5-³H]-uridine can be used to monitor the uptake and incorporation of uridine into RNA. nih.gov A similar strategy could be applied to 5-aminouridine to track its transport into cells and its subsequent incorporation into nucleic acids or other metabolic pathways. The detection of ³H is typically performed using liquid scintillation counting or autoradiography.

Carbon-14 (¹⁴C) Labeling: ¹⁴C is another common radioisotope used for tracing the carbon backbone of molecules. researchgate.net Synthesizing 5-aminouridine with a ¹⁴C label in the pyrimidine ring (e.g., at the C2 or C6 position) would allow researchers to follow the fate of the ring structure. nih.gov This is particularly useful for determining if the molecule is degraded, as the release of radiolabeled CO₂ could be monitored. Studies on analogous compounds like 5-fluorouracil (B62378) (5-FU) have extensively used ¹⁴C labeling to understand its catabolism. clinpgx.orgresearchgate.net

The following table summarizes research findings from isotopic labeling studies on uridine and analogous compounds, which inform the potential strategies for 5-aminouridine.

| Isotope | Labeled Compound | Key Research Finding | Reference Study Principle |

|---|---|---|---|

| ³H | [5-³H]-Uridine | Used to measure the rate of RNA synthesis by tracking incorporation into acid-precipitable material. | Forsdyke, 1971 nih.gov |